3-((Trifluoromethyl)thio)benzenesulfonyl chloride

Description

Historical Development and Discovery

The synthesis of this compound builds upon advancements in two key areas: (1) methods for introducing trifluoromethylthio (-SCF₃) groups and (2) techniques for sulfonyl chloride (-SO₂Cl) formation. Early work on trifluoromethylthio-containing compounds emerged in the 1980s with Ruppert et al.'s development of silicon-based trifluoromethylation agents, though these focused on simpler substrates. The 1990s saw progress in aromatic sulfonyl chloride synthesis, particularly for trifluoromethyl-substituted analogs, as demonstrated by Japanese Patent JP2637202B2, which detailed methods to stabilize trifluoromethyl groups during chlorosulfonylation.

The convergence of these technologies likely enabled the targeted compound’s synthesis. Electrophilic trifluoromethylthio reagents, such as those described by Shibata et al. (2010), provided reliable routes to install -SCF₃ groups without requiring harsh conditions that might degrade sulfonyl chlorides. Parallel developments in controlling regioselectivity during aromatic substitution, as seen in US Patent 6,156,930A’s approach to trifluoromethanesulfonyl chloride production, informed strategies for positioning multiple electron-withdrawing groups on aromatic rings.

Nomenclature and Structural Identity

The systematic IUPAC name This compound precisely defines the compound’s structure:

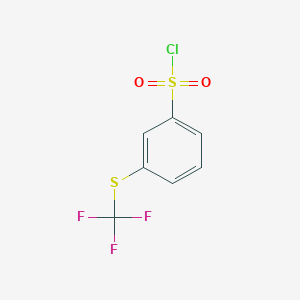

Structural components :

- Benzene ring core

- Sulfonyl chloride (-SO₂Cl) group at position 1

- Trifluoromethylthio (-SCF₃) group at position 3

Molecular formula : C₇H₄ClF₃O₂S₂

Molecular weight : 284.68 g/mol

Key structural features :

| Property | Description |

|---|---|

| Bond angles | C-S-CF₃: ~103° (characteristic of thioether linkages) |

| Electron distribution | Strong electron-withdrawing effects from both -SO₂Cl and -SCF₃ groups |

| Torsional strain | Minimized due to meta-substitution pattern on benzene ring |

The meta arrangement of substituents reduces steric hindrance compared to ortho configurations while maintaining distinct electronic effects. X-ray crystallography of analogous compounds confirms nearly planar sulfonyl groups and slight pyramidalization at sulfur centers.

Position in Organosulfur Chemistry

This compound occupies a unique intersection in organosulfur chemistry:

Sulfonyl chloride functionality :

- Classic electrophilic site for nucleophilic substitution (e.g., amine reactions to form sulfonamides)

- Precursor to sulfonic acids via hydrolysis

Trifluoromethylthio group :

- Imparts high lipophilicity (π = 1.04) compared to non-fluorinated thioethers

- Enhances metabolic stability in bioactive molecules

- Moderates electron density through -I effect

Comparative reactivity with related compounds :

| Compound | Relative Reactivity (SO₂Cl) | Log P |

|---|---|---|

| Benzenesulfonyl chloride | 1.00 | 1.39 |

| 3-Trifluoromethylbenzenesulfonyl chloride | 0.87 | 2.15 |

| Target compound | 0.79* | 2.84* |

*Estimated via group contribution methods

The synergy between these groups creates a molecule with enhanced electrophilicity at the sulfonyl chloride compared to non-fluorinated analogs, while the -SCF₃ group provides steric protection against certain nucleophilic attacks. This balance makes it particularly useful for sequential functionalization strategies in complex molecule synthesis.

The compound’s development reflects broader trends in fluorinated organosulfur chemistry, where combining multiple electron-withdrawing groups enables precise tuning of reactivity and physicochemical properties. Its structural features align with the "polar hydrophobicity" paradigm critical for modern drug design, offering both water solubility (via -SO₂Cl) and membrane permeability (via -SCF₃).

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClF3O2S2 |

|---|---|

Molecular Weight |

276.7 g/mol |

IUPAC Name |

3-(trifluoromethylsulfanyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H |

InChI Key |

MFFQXJAWZJMINE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the functionalization of a 3-(trifluoromethyl)benzenesulfonyl chloride precursor by introducing the trifluoromethylthio group via nucleophilic substitution or palladium-catalyzed trifluoromethylthiolation. The key steps include:

Starting Material: 3-(trifluoromethyl)benzenesulfonyl chloride, which itself is prepared by sulfonation and chlorination of trifluoromethyl-substituted benzene derivatives.

Trifluoromethylthiolation: Introduction of the -S-CF3 group is typically achieved by reacting the sulfonyl chloride with a trifluoromethylthiolating reagent or via palladium-catalyzed coupling with trifluoromethanesulfanylamide.

Reaction Conditions: The reaction is conducted in aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures to optimize conversion.

Base Catalysis: Bases like triethylamine or pyridine are used to scavenge HCl generated during the reaction, facilitating product formation.

Purification: The crude product is purified by distillation or recrystallization to remove impurities and unreacted starting materials.

Palladium-Catalyzed Trifluoromethylthiolation

A more advanced and selective method involves palladium-catalyzed cyclization and trifluoromethylthiolation of ortho-alkynylanilines, which can be adapted for the synthesis of 3-((trifluoromethyl)thio)benzenesulfonyl chloride derivatives. Key features include:

Catalysts: Pd(OAc)2 combined with BiCl3 activates trifluoromethanesulfanylamide, generating an electrophilic sulfur species.

Reaction Monitoring: Thin-layer chromatography (TLC) is used to track the progress.

Purification: Column chromatography isolates the desired trifluoromethylthio-substituted sulfonyl chloride.

Advantages: This method offers high regioselectivity and functional group tolerance.

Industrial Scale Synthesis

Industrial production scales up the above methods with emphasis on:

High Purity Starting Materials: To ensure product quality.

Optimized Reaction Parameters: Temperature, solvent choice, and catalyst loading are fine-tuned for maximum yield.

Safety Measures: Due to the corrosive and moisture-sensitive nature of sulfonyl chlorides, reactions are conducted under inert atmospheres (argon or nitrogen).

Product Isolation: Distillation under reduced pressure or recrystallization ensures removal of impurities.

Supporting Data and Reaction Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting Material | 3-(Trifluoromethyl)benzenesulfonyl chloride | Purity ≥98% by GC and titration analysis |

| Solvent | Dichloromethane, Acetonitrile | Aprotic solvents preferred |

| Base | Triethylamine, Pyridine | Scavenges HCl |

| Catalyst | Pd(OAc)2 with BiCl3 (for trifluoromethylthiolation) | Enables electrophilic sulfur species formation |

| Temperature | Room temperature to 50°C | Mild heating may improve conversion |

| Reaction Time | Several hours (3–10 h depending on method) | Monitored by TLC |

| Purification | Column chromatography, distillation, recrystallization | Ensures high purity |

| Storage Conditions | Airtight containers, inert atmosphere, 2–8°C | Prevents hydrolysis and decomposition |

Related Synthetic Insights from Thiophenol Preparation

A related preparation method for thiophenols from sulfonyl chlorides involves catalytic reduction using formic acid and Pd/C with triphenylphosphine and iodine as co-catalysts. Although this method is for thiophenol, it demonstrates the utility of Pd-catalyzed transformations of sulfonyl chlorides under mild conditions, which can be adapted for trifluoromethylthio derivatives.

| Catalyst Composition | Pd/C, Triphenylphosphine, Iodine |

|---|---|

| Reaction Temperature | 20–70°C |

| Reaction Time | 3–10 hours |

| Reducing Agent | Formic acid (also solvent) |

| Yield and Purity | High, environment-friendly process |

This method highlights the importance of catalyst choice and reaction conditions in achieving selective transformations of sulfonyl chlorides, relevant to trifluoromethylthio sulfonyl chloride synthesis.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are recommended:

Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR to verify trifluoromethylthio and sulfonyl chloride groups.

Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns confirm molecular weight.

X-ray Crystallography: For definitive structural elucidation of intermediates and final products.

Gas Chromatography (GC): To assess purity, typically ≥98%.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 3-(Trifluoromethyl)benzenesulfonyl chloride + trifluoromethylthiol reagent, base, solvent | Straightforward, scalable | Requires moisture control |

| Pd-catalyzed trifluoromethylthiolation | Pd(OAc)2, BiCl3, trifluoromethanesulfanylamide, aprotic solvent | High selectivity, mild conditions | Catalyst cost, reaction optimization needed |

| Catalytic reduction (related) | Pd/C, triphenylphosphine, iodine, formic acid | Environmentally friendly, mild | Specific to thiophenol derivatives |

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran, and may require the presence of a base to neutralize any acidic by-products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.

Scientific Research Applications

3-((Trifluoromethyl)thio)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing trifluoromethylthio group enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the trifluoromethylthio group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C7H4ClF3O2S

- Molecular Weight : 244.62 g/mol

- Boiling Point : 88–90°C at 6 mmHg

- Density : 1.526 g/mL

- Hazards : Classified as corrosive (Japanese hazard code [危]4-3-III), requiring precautions against skin/eye contact .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-(trifluoromethyl)benzenesulfonyl chloride, with differences in substituents, reactivity, and applications:

Trifluoromethanesulfonyl Chloride (CF3SO2Cl)

- Molecular Formula : CF3SO2Cl

- Molecular Weight : 168.52 g/mol

- Boiling Point : 29–32°C (ambient pressure)

- Density : 1.583 g/mL

- Key Differences :

- A simpler aliphatic sulfonyl chloride with higher volatility due to the absence of an aromatic ring.

- Widely used as a triflating agent in organic synthesis due to its strong electron-withdrawing effects.

- Less thermally stable than aromatic sulfonyl chlorides.

3-Fluorobenzenesulfonyl Chloride

- Molecular Formula : C6H4ClFO2S

- Molecular Weight : 194.61 g/mol

- Key Differences :

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C8H3Cl2F3O

- Molecular Weight : 247.02 g/mol

- Key Differences :

3-Chloro-4-(trifluoromethyl)benzenesulfonyl Chloride

- Molecular Formula : C7H3Cl2F3O2S

- Molecular Weight : 279.07 g/mol

- Key Differences: Contains both Cl and CF3 substituents on adjacent positions, enhancing electron-withdrawing effects and reactivity.

[3-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

- Molecular Formula : C8H6ClF3O2S

- Molecular Weight : 258.64 g/mol

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|---|---|

| 3-(Trifluoromethyl)benzenesulfonyl chloride | C7H4ClF3O2S | 244.62 | 88–90 (6 mmHg) | 1.526 | meta-CF3 | High reactivity in sulfonylation |

| Trifluoromethanesulfonyl chloride | CF3SO2Cl | 168.52 | 29–32 | 1.583 | Aliphatic CF3 | Volatile triflating agent |

| 3-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | 194.61 | N/A | N/A | meta-F | Moderate reactivity |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | C8H3Cl2F3O | 247.02 | N/A | N/A | meta-Cl, para-CF3 | Acyl chloride-specific reactions |

| 3-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | C7H3Cl2F3O2S | 279.07 | N/A | N/A | ortho-Cl, meta-CF3 | Enhanced electron withdrawal |

| [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride | C8H6ClF3O2S | 258.64 | N/A | N/A | Phenyl-CH2-SO2Cl | Reduced aryl conjugation effects |

Biological Activity

3-((Trifluoromethyl)thio)benzenesulfonyl chloride is an organosulfur compound characterized by its trifluoromethyl group and sulfonyl chloride functional group. This compound has gained attention in various fields of chemistry due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

- Chemical Formula : CHClFOS

- Molecular Weight : Approximately 244.62 g/mol

- Functional Groups : Trifluoromethyl (-CF), sulfonyl chloride (-SOCl)

The presence of the trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, which may influence its biological interactions.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, we can compare it with structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | Contains bromine; used as a reagent | Antimicrobial properties observed |

| 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | Contains a nitro group; different reactivity | Exhibits varying degrees of cytotoxicity |

| 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | Chlorine substituent; alters electronic properties | Potential antitumor activity |

| 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride | Contains cyano group; used for synthetic routes | Limited data on biological activity |

Case Studies and Research Findings

- Antibacterial Investigations : A study on urea derivatives with sulfonyl groups indicated that certain derivatives showed significant antibacterial properties against strains such as Bacillus mycoides and Escherichia coli. The minimum inhibitory concentrations (MICs) for active compounds were notably low, suggesting potential applications in antibiotic development .

- Anticancer Activity : Research evaluating various compounds against human cancer cell lines demonstrated that certain derivatives exhibited IC values lower than standard chemotherapeutics like Doxorubicin. For instance, compounds derived from similar structures showed IC values ranging from 17.8 to 44.4 μM against multiple cancer types, highlighting the importance of structural modifications in enhancing efficacy .

- Mechanistic Studies : Investigations into the mechanisms of action for related compounds revealed interactions with key proteins involved in cell signaling pathways, such as down-regulation of genes associated with cancer progression (e.g., EGFR and KRAS). Such findings underscore the potential therapeutic applications of sulfonyl-containing compounds in oncology .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.